3-(2-(4-Fluorophenyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid
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Overview
Description
3-(2-(4-Fluorophenyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid is a complex organic compound that features both oxazole and isoxazole rings. These heterocyclic structures are known for their significant biological activities and are often found in various pharmaceutical agents. The presence of a fluorophenyl group further enhances its potential for medicinal chemistry applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Fluorophenyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the formation of the oxazole ring through a cyclization reaction involving an amide and an aldehyde. The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole and isoxazole rings.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2-(4-Fluorophenyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and isoxazole rings can bind to active sites, inhibiting or modulating the activity of these targets. The fluorophenyl group enhances binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole moiety.
Uniqueness
3-(2-(4-Fluorophenyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid is unique due to the combination of oxazole and isoxazole rings in a single molecule, along with the presence of a fluorophenyl group. This structural complexity contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]-1,2-benzoxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9FN2O4/c18-11-4-1-9(2-5-11)16-19-13(8-23-16)15-12-7-10(17(21)22)3-6-14(12)24-20-15/h1-8H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSJSRXVVWOFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)C3=NOC4=C3C=C(C=C4)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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